(S)-3-Amino-2-benzylpropanoic acid hydrochloride
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Overview
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula. It may also include details about its physical appearance (e.g., color, state of matter under normal conditions).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include details about the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common reagents.Scientific Research Applications
Synthesis and Characterization
A considerable amount of research is dedicated to the synthesis and characterization of compounds structurally related to "(S)-3-Amino-2-benzylpropanoic acid hydrochloride". These studies often aim at discovering novel drugs with improved efficacy and safety profiles. For instance, the review on the synthesis, characterization, and application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid discusses a novel salicylic acid derivative, highlighting its potential as an alternative compound for drug development due to its promising COX-2 specificity and toxicity profile (Yudy Tjahjono et al., 2022).
Pharmacological Applications
Research on related compounds demonstrates a range of pharmacological applications, including anti-inflammatory, antioxidant, and anti-cancer properties. For example, studies on Chlorogenic acid (CGA) and its derivatives show significant therapeutic roles, including antioxidant activity, anti-inflammatory, and neuroprotective effects (M. Naveed et al., 2018). Similarly, research on benzofused thiazole derivatives outlines their potential as novel antioxidant and anti-inflammatory agents (Dattatraya G. Raut et al., 2020).
Molecular Docking Studies
Molecular docking studies are an integral part of the drug development process, providing insights into the potential interactions between drug candidates and their target sites. Research efforts in this area aim to identify and optimize compounds with high specificity and efficacy. The work on novel benzofused thiazole derivatives includes molecular docking studies to evaluate their antioxidant and anti-inflammatory activities, indicating a methodological approach to drug discovery (Dattatraya G. Raut et al., 2020).
Safety And Hazards
This involves detailing the safety precautions that need to be taken while handling the compound. It may include details about the compound’s toxicity, flammability, and reactivity.
Future Directions
This involves discussing potential future research directions. For example, if the compound is a drug, this could involve discussing potential new therapeutic applications for the drug.
Please note that the availability of this information can vary depending on the specific compound . For “(S)-3-Amino-2-benzylpropanoic acid hydrochloride”, it appears that there is limited information available in the literature. Therefore, further research may be necessary to fully characterize this compound.
properties
IUPAC Name |
(2S)-2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMCIGQCWOWJV-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647421 |
Source
|
Record name | (2S)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-2-benzylpropanoic acid hydrochloride | |
CAS RN |
1010806-95-7 |
Source
|
Record name | (2S)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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